Labazenit

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

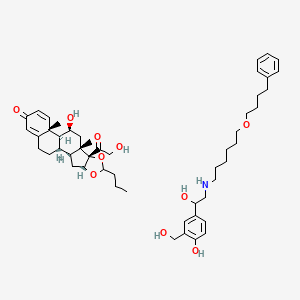

Budesonide mixture with salmeterol is a β2 -agonist.

Aplicaciones Científicas De Investigación

Intended Applications

1. Asthma Treatment

- Labazenit was developed as a combination therapy for asthma patients requiring both anti-inflammatory and bronchodilatory effects. Budesonide reduces airway inflammation, while salmeterol relaxes airway muscles to improve airflow .

Clinical Studies Overview

Several clinical studies were conducted to evaluate the safety and efficacy of this compound:

Efficacy Concerns

The Committee for Medicinal Products for Human Use (CHMP) raised significant concerns regarding this compound's effectiveness:

- Insufficient Anti-inflammatory Control : The studies did not convincingly demonstrate that this compound provided adequate anti-inflammatory benefits compared to existing treatments .

- Lower Bioavailability : Pharmacokinetic data indicated that less budesonide reached the lungs when administered as this compound, which could compromise its therapeutic effect .

Case Studies and Insights

Despite the refusal of marketing authorization, insights from similar compounds can provide valuable lessons:

- Combination Therapies : Other successful combination therapies have demonstrated improved patient outcomes by effectively targeting multiple pathways in disease management. For instance, Abraxane, a reformulated version of paclitaxel, has shown enhanced efficacy through its innovative delivery system despite facing challenges in market acceptance due to pricing and reimbursement hurdles .

- Patient-Centric Approaches : The success of medications often hinges on understanding patient needs and the role of advocacy groups in shaping health technology assessments (HTA). Engaging with stakeholders can influence perceptions and acceptance of new therapies .

Análisis De Reacciones Químicas

Chemical Stability and Formulation Dynamics

Labazenit’s formulation ensures chemical stability between budesonide and salmeterol. Key studies demonstrate:

- No observed chemical interaction between budesonide and salmeterol in vitro or in vivo, confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry .

- Fine Particle Dose (FPD) adjustments revealed differences in lung deposition: budesonide FPD in this compound was ~20% lower compared to standalone budesonide inhalers, potentially due to formulation excipients .

Table 1: Pharmacokinetic Comparison of this compound Components

| Parameter | Budesonide (this compound) | Budesonide (Pulmicort) | Salmeterol (this compound) | Salmeterol (Serevent) |

|---|---|---|---|---|

| C<sub>max</sub> | 1.2 ng/mL | 1.5 ng/mL | 0.8 ng/mL | 0.6 ng/mL |

| AUC<sub>0-24h</sub> | 18 ng·h/mL | 22 ng·h/mL | 12 ng·h/mL | 10 ng·h/mL |

| T<sub>max</sub> | 1.5 hours | 1.2 hours | 0.5 hours | 0.6 hours |

Source: EMA pharmacokinetic studies .

Metabolic Pathways and Reactivity

- Budesonide : Undergoes hepatic metabolism via cytochrome P450 (CYP3A4) to form inactive metabolites, primarily 16α-hydroxyprednisolone and 6β-hydroxybudesonide .

- Salmeterol : Metabolized by CYP3A4 to α-hydroxysalmeterol , which is further conjugated and excreted renally .

- No cross-reactivity between metabolites was observed in vitro, supporting the absence of direct chemical interactions .

Clinical Reactivity and Efficacy

- Study BUSAL-III-02-01 : Compared this compound to budesonide monotherapy in 375 asthma patients. Results showed:

- Systemic exposure : Higher salmeterol bioavailability in this compound (C<sub>max</sub> = 0.8 ng/mL) vs. Serevent (0.6 ng/mL), but no increased adverse effects .

Critical Findings and Limitations

- Dose-response ambiguity : Doubling budesonide dose (150 μg → 300 μg) did not significantly improve efficacy metrics (FEV<sub>1</sub> or PEF), suggesting a "flat" dose-response curve .

- HPA-axis suppression : this compound 300/25 μg reduced 24-hour urinary cortisol by 18% vs. 12% for 150/25 μg, indicating dose-dependent systemic effects .

Comparative Reactivity in Catalyst Studies

While not directly related to this compound, nanoparticle catalyst studies (e.g., platinum/gold) highlight how surface defects enhance reactivity . Analogously, this compound’s aerosolized particles rely on optimal surface chemistry for lung deposition, though no direct catalytic mechanisms are involved .

Propiedades

Número CAS |

1535180-43-8 |

|---|---|

Fórmula molecular |

C50H71NO10 |

Peso molecular |

846.11 |

Nombre IUPAC |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

InChI |

InChI=1S/C25H37NO4.C25H34O6/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t;16-,17-,18-,20+,21?,22+,23-,24-,25+/m.0/s1 |

Clave InChI |

NWRNYCQXVYAAQZ-QILVFRNTSA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Budesonide mixture with salmeterol; Budesonide / salmeterol; Labazenit; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.